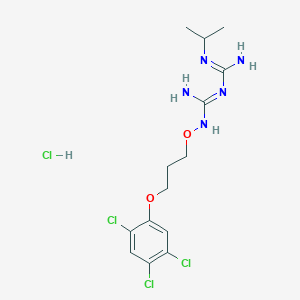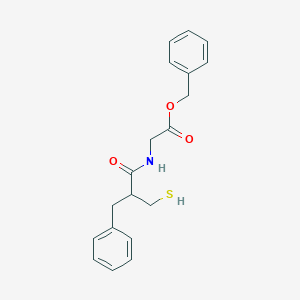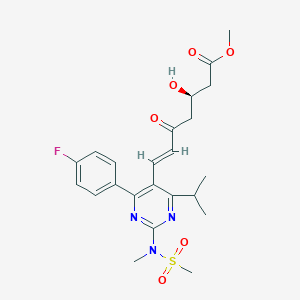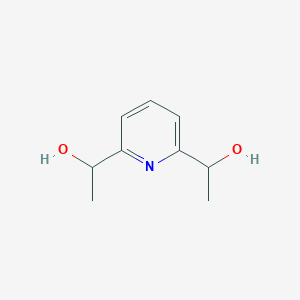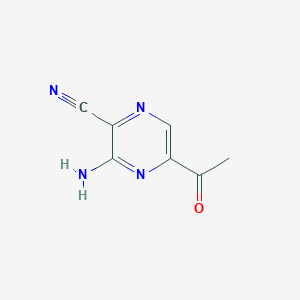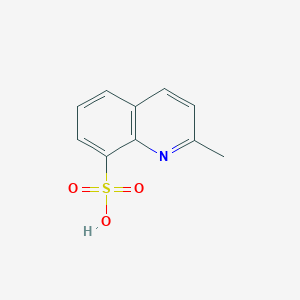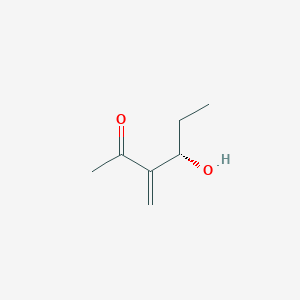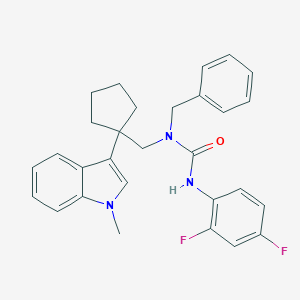
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as a selective androgen receptor modulator (SARM), which means it selectively targets and activates androgen receptors in the body.
作用机制
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- selectively targets and activates androgen receptors in the body. Androgen receptors are proteins that are responsible for the development and maintenance of male characteristics such as muscle mass, bone density, and sex drive. By activating these receptors, Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- can promote muscle growth, increase bone density, and improve sexual function.
生化和生理效应
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has several biochemical and physiological effects on the body. Some of these effects include:
1. Increased Muscle Mass: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to increase muscle mass and strength in animal studies.
2. Improved Bone Density: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to improve bone density and strength in animal studies.
3. Improved Sexual Function: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- can improve sexual function by increasing libido and improving erectile function.
实验室实验的优点和局限性
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Selective: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- selectively targets and activates androgen receptors, which makes it useful for studying the effects of androgens on the body.
2. Potent: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is a potent androgen receptor modulator, which means it can produce significant effects at low doses.
Limitations:
1. Cost: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is a relatively expensive compound, which can limit its use in lab experiments.
2. Limited Availability: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is not widely available, which can limit its use in lab experiments.
未来方向
There are several future directions for the research on Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-. Some of these include:
1. Clinical Trials: There is a need for clinical trials to evaluate the safety and efficacy of Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- in humans.
2. Development of New Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-s: The development of new Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-s that are more potent and selective than Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- could lead to the development of new treatments for muscle wasting and bone disorders.
3. Combination Therapy: The use of Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- in combination with other drugs could improve its efficacy and reduce its side effects.
In conclusion, Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is a promising compound that has several potential applications in the field of scientific research. Its selective targeting of androgen receptors makes it useful for studying the effects of androgens on the body, and its potent effects could lead to the development of new treatments for muscle wasting and bone disorders. However, further research is needed to evaluate its safety and efficacy in humans.
合成方法
The synthesis of Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- involves several steps. The first step involves the reaction of 2,4-difluoroaniline with cyclopentanone in the presence of a reducing agent to form 2,4-difluorophenylcyclopentanone. In the second step, the reaction of 2,4-difluorophenylcyclopentanone with 1-(1-methyl-1H-indol-3-yl)cyclopentylmethylamine in the presence of a reducing agent leads to the formation of N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-2,4-difluorophenylcyclopentanecarbohydrazide. Finally, the reaction of N'-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-2,4-difluorophenylcyclopentanecarbohydrazide with phenylmethylisocyanate in the presence of a catalyst leads to the formation of Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-.
科学研究应用
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been extensively studied for its potential applications in the field of scientific research. Some of the research areas include:
1. Muscle Building: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to increase muscle mass and strength in animal studies.
2. Bone Health: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to improve bone density and strength in animal studies.
3. Cancer Treatment: Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to inhibit the growth of prostate cancer cells in vitro.
属性
CAS 编号 |
145131-57-3 |
|---|---|
产品名称 |
Urea, N'-(2,4-difluorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- |
分子式 |
C29H29F2N3O |
分子量 |
473.6 g/mol |
IUPAC 名称 |
1-benzyl-3-(2,4-difluorophenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C29H29F2N3O/c1-33-19-24(23-11-5-6-12-27(23)33)29(15-7-8-16-29)20-34(18-21-9-3-2-4-10-21)28(35)32-26-14-13-22(30)17-25(26)31/h2-6,9-14,17,19H,7-8,15-16,18,20H2,1H3,(H,32,35) |
InChI 键 |
TVJUGGFUQQODSN-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C3(CCCC3)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5)F)F |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C3(CCCC3)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5)F)F |
其他 CAS 编号 |
145131-57-3 |
同义词 |
1-benzyl-3-(2,4-difluorophenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl] methyl]urea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



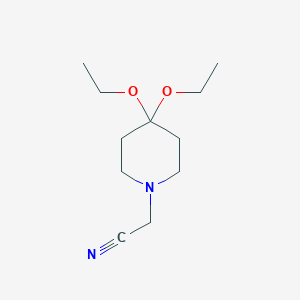
![(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B124156.png)
![(1S,3AR,6AS)-2-((S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B124157.png)
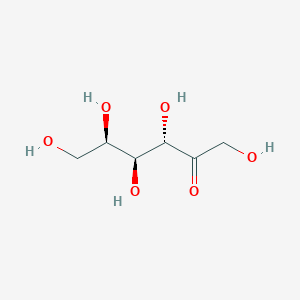
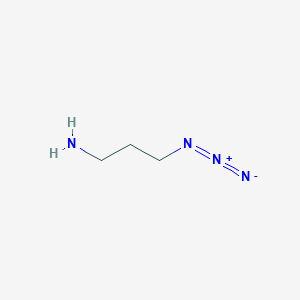
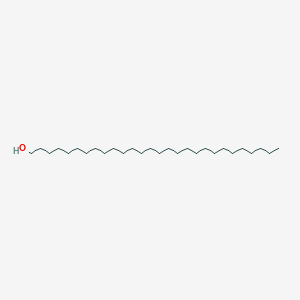
![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)
